molecular formula C7H5NO3 B15134617 5-Methylidene-6-oxopyridine-2-carboxylic acid

5-Methylidene-6-oxopyridine-2-carboxylic acid

Cat. No.: B15134617
M. Wt: 151.12 g/mol
InChI Key: SHSRBNYWPKRVJW-UHFFFAOYSA-N
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Description

5-Methylidene-6-oxopyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-6-oxopyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which undergoes a series of reactions including methylation and oxidation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-6-oxopyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methylidene-6-oxopyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Methylidene-6-oxopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-pyridinecarboxaldehyde: Another pyridine derivative with different functional groups.

    5-Methoxyindole-2-carboxylic acid: A compound with a similar structure but different substituents.

Uniqueness

5-Methylidene-6-oxopyridine-2-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-methylidene-6-oxopyridine-2-carboxylic acid

InChI

InChI=1S/C7H5NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H2,(H,10,11)

InChI Key

SHSRBNYWPKRVJW-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC(=NC1=O)C(=O)O

Origin of Product

United States

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